2-Ethoxyprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

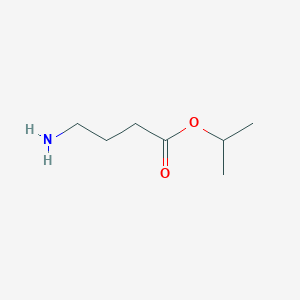

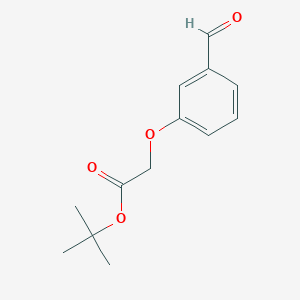

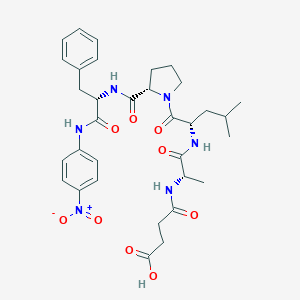

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxyacrylonitrile, is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . This compound is intended for research use only.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 49-51°C .Aplicaciones Científicas De Investigación

Microwave-Initiated Hydroamination

2-Ethoxyprop-2-enal reacts with cycloaliphatic secondary amines under microwave irradiation, demonstrating a significant acceleration in reaction times. This process, which includes 1,4- or 1,2-addition followed by condensation, results in the formation of isomeric 2-ethoxyprop-2-ene-1,1-diamines and 2-ethoxyprop-1-ene-1,3-diamines. The study showcases the utility of 2-Ethoxyprop-2-enal in synthesizing diamine derivatives with potential applications in material science and medicinal chemistry (Keiko, Verochkina, & Larina, 2011).

Synthesis of Dimethylhydrazone Derivatives

Research into the preparation of 2-ethoxyprop-2-enal dimethylhydrazone by reacting 2-ethoxypropenal with N,N-dimethylhydrazine has led to the development of a method for synthesizing substituted tetrahydropyridines through Diels-Alder reactions. This process highlights the compound's utility in constructing nitrogen-containing heterocycles, which are of significant interest in pharmaceutical chemistry and material science (Keiko et al., 2006).

Exploration in Nonlinear Optical Studies

A study on chalcone derivatives, which are closely related to the chemical family of 2-Ethoxyprop-2-enenitrile, investigated the nonlinear optical properties through theoretical and experimental approaches. This research underscores the potential applications of these compounds in developing optical materials with tailored properties for advanced photonic applications (Mathew et al., 2019).

Fluorocyclophosphazene as a Bifunctional Additive

The synthesis and exploration of (Ethoxy)pentafluorocyclotriphosphazene demonstrate its efficacy as a flame-retarding additive for lithium-ion batteries, indicating the broader utility of ethoxy derivatives in enhancing the safety and performance of energy storage devices (Xia, Xia, & Liu, 2015).

Electrophilic Aromatic Selenylation

A study on 2-Ethoxyethaneseleninic acid's reaction with electron-rich aromatic substrates to produce aryl-selenylated products showcases the compound's role in synthesizing potential inhibitors for enzymes like orotate phosphoribosyltransferase. This application is particularly relevant in the development of new therapeutics (Abdo, Zhang, Schramm, & Knapp, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Propiedades

IUPAC Name |

2-ethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBFWXYFXKDVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493177 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19479-65-3 |

Source

|

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)

![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)